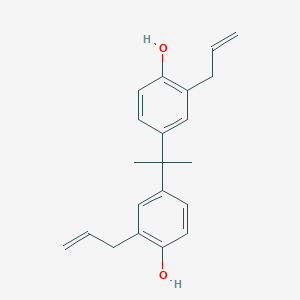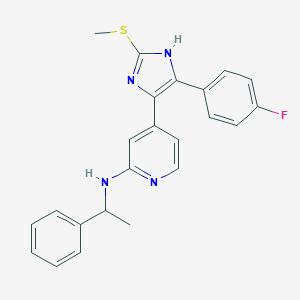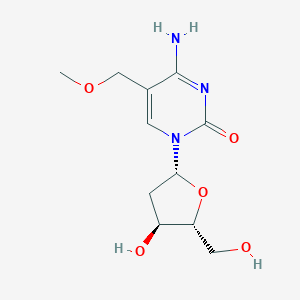
2'-Deoxy-5-(methoxymethyl)cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-Deoxy-5-(methoxymethyl)cytidine, also known as DMMC, is a synthetic nucleoside analog that has been widely studied for its potential applications in cancer treatment. This compound is structurally similar to the naturally occurring nucleoside cytidine, but contains a methoxymethyl group at the 5' position and a deoxyribose sugar instead of a ribose sugar. DMMC has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.
作用機序
The antitumor activity of 2'-Deoxy-5-(methoxymethyl)cytidine is thought to be due to its ability to inhibit DNA synthesis and induce apoptosis (programmed cell death) in cancer cells. This compound is incorporated into the DNA of cancer cells, where it disrupts the normal structure and function of the DNA molecule. This leads to the activation of DNA damage response pathways, which ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of genes involved in cancer cell survival and proliferation. In addition, this compound has been shown to increase the sensitivity of cancer cells to radiation and chemotherapy, which may enhance the effectiveness of these treatments.
実験室実験の利点と制限
One of the main advantages of 2'-Deoxy-5-(methoxymethyl)cytidine for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. In addition, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. For example, this compound is highly cytotoxic and can be difficult to work with at high concentrations. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on 2'-Deoxy-5-(methoxymethyl)cytidine. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of new delivery methods for this compound, such as nanoparticles or liposomes, which may improve its effectiveness and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and identify potential biomarkers that can be used to predict patient response to treatment.
合成法
The synthesis of 2'-Deoxy-5-(methoxymethyl)cytidine typically involves the reaction of 5-(methoxymethyl)-2'-deoxyuridine with cytidine deaminase, an enzyme that catalyzes the conversion of cytidine to uridine. This reaction results in the formation of this compound and the byproduct 5-(methoxymethyl)uridine. The purity of the synthesized compound can be improved through various purification techniques, such as column chromatography or recrystallization.
科学的研究の応用
2'-Deoxy-5-(methoxymethyl)cytidine has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, this compound has been shown to be effective against cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.
特性
CAS番号 |
129580-10-5 |
|---|---|
分子式 |
C11H17N3O5 |
分子量 |
271.27 g/mol |
IUPAC名 |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-18-5-6-3-14(11(17)13-10(6)12)9-2-7(16)8(4-15)19-9/h3,7-9,15-16H,2,4-5H2,1H3,(H2,12,13,17)/t7-,8+,9+/m0/s1 |
InChIキー |
IEYXVEIKPXIXML-DJLDLDEBSA-N |
異性体SMILES |
COCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES |
COCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
正規SMILES |
COCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
同義語 |
5-methoxymethyl-2-deoxycytidine 5-MoMe-DCT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



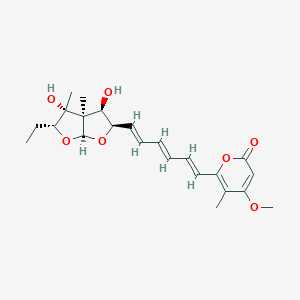



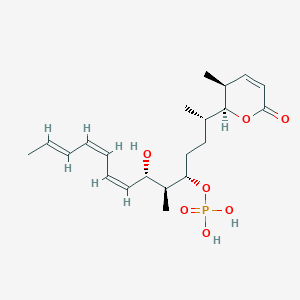
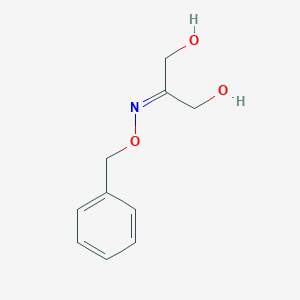
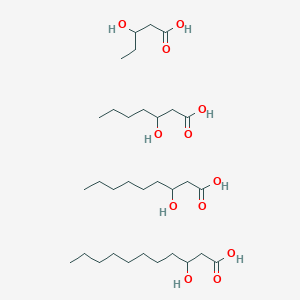
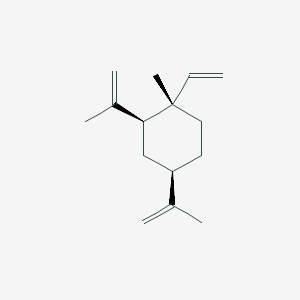
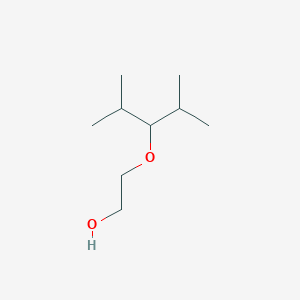
![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)
